2,5-dichloro-4-sulfobenzenediazonium;sulfate
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Overview
Description
2,5-dichloro-4-sulfobenzenediazonium sulfate is a diazonium salt with the molecular formula C6H3Cl2N2O3S2. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is characterized by the presence of two chlorine atoms, a sulfonic acid group, and a diazonium group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-sulfobenzenediazonium sulfate typically involves the diazotization of 2,5-dichloro-4-sulfobenzenamine. This process includes the following steps:
Nitration: The starting material, 2,5-dichlorobenzenesulfonic acid, is nitrated to form 2,5-dichloro-4-nitrobenzenesulfonic acid.
Reduction: The nitro group is then reduced to an amine group, yielding 2,5-dichloro-4-sulfobenzenamine.
Diazotization: The amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 2,5-dichloro-4-sulfobenzenediazonium sulfate follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-sulfobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include 2,5-dichloro-4-halobenzenesulfonic acids.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: 2,5-dichloro-4-sulfobenzenamine.
Scientific Research Applications
2,5-dichloro-4-sulfobenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through diazonium coupling reactions.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-sulfobenzenediazonium sulfate involves the formation of reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to the formation of stable azo compounds. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-sulfobenzenediazonium sulfate
- 2,5-dichloro-3-sulfobenzenediazonium sulfate
- 2,5-dichloro-4-nitrobenzenediazonium sulfate
Uniqueness
2,5-dichloro-4-sulfobenzenediazonium sulfate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of both chlorine atoms and a sulfonic acid group provides distinct chemical properties compared to other diazonium salts.
Properties
CAS No. |
71537-52-5 |
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Molecular Formula |
C12H6Cl4N4O10S3 |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
2,5-dichloro-4-sulfobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H2Cl2N2O3S.H2O4S/c2*7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4) |
InChI Key |
XBJQCZPHKYVQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)[N+]#N.C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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